molecular formula C22H28Cl2N2O B10821240 meta-Chlorofentanyl Hydrochloride

meta-Chlorofentanyl Hydrochloride

Cat. No.: B10821240
M. Wt: 407.4 g/mol
InChI Key: ATUKWMFYNAMHAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meta-Chlorofentanyl (hydrochloride) involves the reaction of 3-chlorophenylacetonitrile with 1-phenethyl-4-piperidone under specific conditions to form the intermediate compound. This intermediate is then reacted with propionyl chloride to yield meta-Chlorofentanyl. The final product is obtained as a hydrochloride salt .

Industrial Production Methods: the general approach involves large-scale synthesis using the same synthetic routes as described above, with stringent controls to ensure purity and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: meta-Chlorofentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

meta-Chlorofentanyl (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

meta-Chlorofentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular targets involved include the mu-opioid receptors, which are part of the G-protein-coupled receptor family .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28Cl2N2O

Molecular Weight

407.4 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H27ClN2O.ClH/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18;/h3-10,17,20H,2,11-16H2,1H3;1H

InChI Key

ATUKWMFYNAMHAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

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